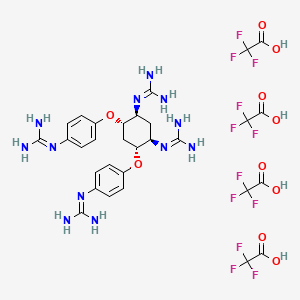

SSM 3 trifluoroacetate

Description

BenchChem offers high-quality SSM 3 trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SSM 3 trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRRXGHBFAELIV-YAOLEPIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36F12N12O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic Profiling of SSM 3 Trifluoroacetate: A Potent Furin Inhibitor

Executive Summary

SSM 3 trifluoroacetate is a highly potent, cell-permeable, small-molecule inhibitor of Furin , a proprotein convertase (PC) essential for the maturation of numerous physiological and pathological proteins. With an EC50 of approximately 54 nM, SSM 3 functions by competitively blocking the proteolytic processing of substrates containing the consensus motif Arg-X-Lys/Arg-Arg (R-X-K/R-R) .

This technical guide dissects the molecular mechanism of SSM 3, its utility in blocking viral entry (including SARS-CoV-2) and bacterial toxin activation, and provides validated experimental workflows for assessing its efficacy in drug discovery pipelines.

Molecular Mechanism of Action[1]

Target Biology: The Furin Protease

Furin (PCSK3) is a calcium-dependent serine endoprotease of the subtilisin/kexin family. It is predominantly localized in the trans-Golgi network (TGN) but cycles to the cell surface and endosomes. Its primary function is the proteolytic maturation of proproteins—inactive precursors that must be cleaved to gain biological activity.

Substrate Recognition: Furin recognizes a specific polybasic motif:

R - X - K/R - R ↓ (Cleavage occurs immediately after the C-terminal Arginine)

SSM 3 Inhibition Mode

SSM 3 acts as a peptidomimetic competitive inhibitor . Its chemical structure features multiple guanidine groups, which are critical for its high affinity.

-

Arginine Mimicry: The guanidine moieties of SSM 3 mimic the positively charged arginine residues of the natural Furin cleavage site (P1 and P4 positions).

-

Active Site Blockade: SSM 3 binds deeply within the negatively charged S1 and S4 subsites of the Furin catalytic cleft.

-

Thermodynamic Stability: Unlike peptide-based inhibitors (e.g., decanoyl-RVKR-cmk) which are often irreversible suicide inhibitors, SSM 3 offers a stable, reversible binding profile that prevents the catalytic triad (Asp-His-Ser) from accessing the scissile bond of native substrates.

Downstream Consequences

By occupying the Furin active site, SSM 3 prevents the maturation of:

-

Viral Glycoproteins: Blocks the cleavage of SARS-CoV-2 Spike (S) protein at the S1/S2 site, preventing fusion peptide exposure and viral entry.

-

Bacterial Toxins: Inhibits the processing of Anthrax Protective Antigen (PA83) to PA63, halting pore formation and lethal factor translocation.

-

Physiological Substrates: Modulates the processing of growth factors (e.g., TGF-β, IGF-1) and receptors (e.g., Notch, Insulin Receptor).

Visualization: Pathway & Inhibition Logic

The following diagram illustrates the Furin-dependent maturation pathway and the specific intervention point of SSM 3.

Figure 1: Mechanism of SSM 3 interference in the Furin-mediated proteolytic cascade. SSM 3 competes with proproteins for the catalytic cleft, preventing cleavage and subsequent biological activation.

Quantitative Profile & Substrate Specificity

SSM 3 is distinguished by its high potency relative to other convertase inhibitors.

| Parameter | Value / Description | Context |

| Chemical Formula | C34H46N14O2 · 4 CF3CO2H | Tetratrifluoroacetate salt |

| EC50 (Furin) | 54 nM | Inhibition of Anthrax PA83 processing |

| Selectivity | High for Furin-like PCs | Minimal cross-reactivity with non-PC serine proteases |

| Key Substrate 1 | Anthrax Protective Antigen (PA83) | Prevents cleavage to PA63; blocks toxin assembly |

| Key Substrate 2 | SARS-CoV-2 Spike Protein | Blocks S1/S2 cleavage; reduces viral infectivity |

| Key Substrate 3 | CD63 | Regulates hemin-induced surface expression on platelets |

Experimental Protocols (Self-Validating Systems)

Protocol A: Fluorogenic Biochemical Inhibition Assay

Objective: Determine the IC50 of SSM 3 against recombinant Furin in a cell-free system.

Materials:

-

Recombinant Human Furin (1 unit/µL).

-

Substrate: Boc-RVRR-AMC (Fluorogenic, Ex 380nm / Em 460nm).

-

Assay Buffer: 100 mM HEPES (pH 7.5), 1 mM CaCl2, 0.5% Triton X-100.

-

Inhibitor: SSM 3 Trifluoroacetate (Stock 10 mM in DMSO).

Workflow:

-

Preparation: Dilute SSM 3 in Assay Buffer to create a 10-point dose-response curve (e.g., 0.1 nM to 10 µM).

-

Enzyme Incubation: Add 25 µL of Furin (final conc. 2 nM) to 25 µL of diluted SSM 3 in a black 96-well plate.

-

Equilibration: Incubate for 15 minutes at room temperature (allows inhibitor binding equilibrium).

-

Substrate Addition: Add 50 µL of Boc-RVRR-AMC (final conc. 50 µM).

-

Kinetic Read: Measure fluorescence (RFU) every 60 seconds for 30 minutes.

-

Analysis: Calculate the slope (Vmax) of the linear portion of the curve. Plot % Activity vs. Log[SSM 3].

Validation Check:

-

Positive Control:[1] Furin + Substrate + DMSO (Must show linear signal increase).

-

Negative Control: Substrate only (Must show flatline; checks for auto-hydrolysis).

-

Reference: Use Decanoyl-RVKR-cmk as a reference inhibitor.

Protocol B: Cellular Processing Assay (Western Blot)

Objective: Confirm SSM 3 inhibition of substrate cleavage in a physiological context.

Workflow:

-

Seeding: Plate target cells (e.g., A549 or Hela) at 70% confluency.

-

Transfection (Optional): If the substrate is not endogenous, transfect with plasmid encoding the proprotein (e.g., SARS-CoV-2 Spike).

-

Treatment:

-

Treat cells with SSM 3 (100 nM, 500 nM, 1 µM) for 24 hours.

-

Vehicle Control: DMSO (0.1%).

-

-

Lysis: Lyse cells in RIPA buffer containing protease inhibitors (excluding Furin inhibitors).

-

Western Blot:

-

Run SDS-PAGE.

-

Probe with antibody specific to the C-terminus of the substrate.

-

-

Readout:

-

Active Furin (Vehicle): Two bands visible (Precursor and Cleaved Product).

-

Inhibited Furin (SSM 3): Accumulation of the upper band (Precursor) and disappearance of the lower band (Cleaved Product).

-

References

- Remacle, A.G., et al. (2010).Selective and potent furin inhibitors protect cells from anthrax without significant toxicity. International Journal of Biochemistry & Cell Biology, 42(6), 987-995.

-

Cheng, Y.W., et al. (2020). Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects. Cell Reports, 33(2), 108254. Available at: [Link]

-

Dicenta, V., et al. (2024). The subtilisin-like protease furin regulates hemin-induced CD63 surface expression on platelets. Biochemical and Biophysical Research Communications, 701, 149629.

Sources

SSM 3 Trifluoroacetate: A Precision Tool for Furin Inhibition

This guide is structured to serve as a definitive technical resource for researchers utilizing SSM 3 trifluoroacetate to interrogate the function of Furin (Proprotein Convertase Subtilisin/Kexin Type 3, PCSK3).

Technical Guide & Application Protocol

Executive Summary & Core Mechanism

SSM 3 trifluoroacetate is a potent, small-molecule inhibitor of Furin , a calcium-dependent serine endoprotease. Unlike the broad-spectrum, irreversible chloromethylketone inhibitors (e.g., Dec-RVKR-CMK) which often exhibit significant cytotoxicity and off-target effects, SSM 3 represents a class of non-peptidic, guanidine-based mimetics designed for higher specificity and stability.

Its primary utility lies in Loss-of-Function (LOF) studies, where it prevents the proteolytic maturation of proproteins—including viral envelope glycoproteins (SARS-CoV-2 Spike, HIV gp160), bacterial toxins (Anthrax PA83), and oncogenic precursors (Pro-MMPs, Pro-VEGF-C).

Chemical Identity[1]

-

Systematic Name: rel-N,N''-[[(1R,3S,4S,6R)-4,6-Bis[(aminoiminomethyl)amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine tetratrifluoroacetate

-

Molecular Mechanism: SSM 3 acts as a competitive inhibitor. It mimics the positively charged polybasic recognition motif (

) required by Furin's catalytic cleft. The bis-guanidine moieties form strong electrostatic interactions with the negatively charged S1, S2, and S4 pockets of the enzyme, effectively blocking substrate access. -

Key Potency Metric:

(in cellular anthrax protective antigen processing assays).

Physiological Context & Signaling Pathway

Furin is the "master switch" of the secretory pathway, localized primarily in the Trans-Golgi Network (TGN). It activates zymogens before they are secreted or displayed on the cell surface. SSM 3 intervention halts this maturation process.[1]

Visualization: The Furin Maturation Blockade

The following diagram illustrates the specific node of inhibition within the secretory pathway.

Figure 1: Mechanism of Action. SSM 3 competitively binds Furin, preventing the cleavage of inactive precursors into bioactive effectors.

Preparation & Handling Guidelines

Proper solubilization is critical. SSM 3 is supplied as a trifluoroacetate (TFA) salt.[1][2][3][4][5] While TFA improves stability, it can be cytotoxic in high concentrations; however, at the nanomolar working concentrations of SSM 3, this is rarely an issue.

Solubility Protocol

| Solvent | Solubility Limit | Storage Stability | Notes |

| DMSO | ~100 mM | 1 Month @ -20°C | Recommended. Freeze/thaw cycles degrade potency. Aliquot immediately. |

| Water | ~10 mM | < 24 Hours | Not recommended for stock storage due to hydrolysis risk. |

| Ethanol | Low | N/A | Avoid. |

Critical Step: When preparing the stock solution (e.g., 10 mM in DMSO), ensure the vial is at room temperature before opening to prevent condensation.

Experimental Protocols

Two primary workflows validate Furin inhibition: an in vitro fluorogenic assay (for kinetics) and a cell-based Western blot (for physiological relevance).

Protocol A: In Vitro Kinetic Inhibition Assay

Objective: Determine

-

Reagents:

-

Recombinant Human Furin (1 unit/well).

-

Substrate: Boc-RVRR-AMC (Fluorogenic,

final). -

Assay Buffer: 100 mM HEPES (pH 7.5), 1 mM

, 0.5% Triton X-100.

-

-

Workflow:

-

Dilute SSM 3 in Assay Buffer (Range: 1 nM to 10

). -

Incubate SSM 3 with Furin for 15 minutes at RT (Pre-incubation is vital for equilibrium binding).

-

Add Boc-RVRR-AMC substrate.

-

Measure Fluorescence Kinetics: Ex 380 nm / Em 460 nm every 60 seconds for 30 mins.

-

-

Data Analysis:

-

Plot

(slope) vs. log[SSM 3]. -

Expect sigmoidal inhibition curve.

-

Protocol B: Cell-Based Proprotein Processing Assay

Objective: Confirm inhibition of SARS-CoV-2 Spike or MMP processing in live cells.

Visualization: Cell-Based Workflow

Figure 2: Cellular Assay Workflow. Validating SSM 3 efficacy via immunoblotting.

Detailed Steps:

-

Seeding: Plate cells (e.g., HeLa, LoVo, or VeroE6) at 70% confluency.

-

Treatment: Replace media with serum-free media containing SSM 3.

-

Note: Serum proteases can degrade inhibitors or compete. If serum is required, increase SSM 3 concentration (e.g., to 1-5

).

-

-

Incubation: 16–24 hours.

-

Lysis: Use RIPA buffer. Crucial: Add EDTA/EGTA to the lysis buffer to chelate Calcium. This stops Furin activity immediately upon lysis, preventing post-lysis cleavage of the accumulated substrate.

-

Detection: Blot for the specific substrate (e.g., Spike S1/S2).

-

Positive Result: Increase in the molecular weight band (Uncleaved Pro-protein) and decrease in the lower molecular weight band (Cleaved product).

-

Comparative Analysis: SSM 3 vs. Alternatives

| Feature | SSM 3 | Dec-RVKR-CMK | Naphthofluorescein |

| Type | Peptidomimetic (Bis-guanidine) | Peptide Chloromethylketone | Small Molecule |

| Mechanism | Competitive (Reversible/Tight) | Irreversible (Alkylation) | Non-competitive / Redox |

| Specificity | High for Furin/PC family | Low (Inhibits many Serine Proteases) | Low (Off-target effects) |

| Toxicity | Low (at effective dose) | High (Cellular alkylation) | Moderate |

| Stability | High (Stable in media) | Low (Rapid half-life) | Moderate |

Why choose SSM 3? Choose SSM 3 when you require a non-toxic inhibitor for longer-duration cell assays (24h+) or when studying signaling pathways where the "sledgehammer" effect of CMK might induce apoptosis unrelated to Furin inhibition.

Troubleshooting & Scientific Integrity

The TFA Variable

SSM 3 is a poly-cationic molecule supplied as a TFA salt.

-

Risk: Trifluoroacetate can inhibit the proliferation of certain cell types (e.g., osteoblasts) independently of Furin inhibition.

-

Control: Always run a "Vehicle Control" containing the equivalent amount of DMSO.[6] Ideally, run a "Salt Control" (Sodium Trifluoroacetate) if working with highly sensitive primary cells, though this is rare in standard practice.

Permeability

While SSM 3 is effective in cell-based assays, its highly charged nature (guanidines) means its passive permeability is slower than neutral molecules.

-

Optimization: If inhibition is weak in cells despite high in vitro potency, ensure you are washing cells with PBS before adding the inhibitor in serum-free media to prevent binding to serum albumin.

References

-

Tocris Bioscience. SSM 3 trifluoroacetate: Product Information and Biological Activity.[7] Retrieved from

-

Komiyama, T., et al. (2013). Inhibition of furin/proprotein convertase-catalyzed surface processing of anthrax protective antigen by guanidinylated aryl derivatives.Antimicrobial Agents and Chemotherapy , 57(5), 2304-2310.

-

Cheng, Y.W., et al. (2020). Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects.Cell Reports , 33(2), 108254.

-

Dicenta, V., et al. (2024). The subtilisin-like protease furin regulates hemin-induced CD63 surface expression on platelets.Biochemical and Biophysical Research Communications , 701, 149629.

-

Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.American Journal of Physiology-Endocrinology and Metabolism , 277(5), E779-E783.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Dr. Adebowale Adebiyi | Author | Department of Physiology, The University of Tennessee Health Science Center, Memphis, TN 38163, USA [sciprofiles.com]

- 4. Urotensin II system contributes to ischemic acute kidney injury in neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Use of SSM 3 trifluoroacetate in high-throughput screening for furin substrates

Executive Summary

This application note details the technical deployment of SSM 3 trifluoroacetate (Rel-N,N''-[[(1R,3S,4S,6R)-4,6-Bis[(aminoiminomethyl)amino]-1,3-cyclohexanedyil]bis(oxy-4,1-phenylene)]bisguanidine tetratrifluoroacetate salt) in high-throughput screening (HTS) environments.

While often miscategorized as a substrate due to its peptidyl-mimetic nature, SSM 3 is a potent, cell-permeable Furin inhibitor (

-

Positive Control: As a reference standard in screens for novel Furin inhibitors (e.g., antivirals for SARS-CoV-2 or HIV).

-

Specificity Validator: To deconvolute "hits" in substrate profiling libraries, confirming that observed cleavage is catalytically mediated by Furin rather than off-target proteases.

Mechanistic Background

Furin is a proprotein convertase (PC) that cleaves precursor proteins at the consensus motif Arg-X-Lys/Arg-Arg

SSM 3 functions as a competitive inhibitor, occupying the catalytic cleft of Furin and preventing the hydrolysis of fluorogenic substrates (such as Pyr-Arg-Thr-Lys-Arg-AMC).

Assay Principle Diagram

The following diagram illustrates the kinetic competition utilized in this protocol.

Figure 1: Competitive inhibition mechanism. SSM 3 competes with the fluorogenic substrate for the Furin active site, effectively nullifying the fluorescence signal.

Materials & Reagents

To ensure assay reproducibility (Z' > 0.5), use the following grade of reagents:

| Component | Specification | Recommended Source | Notes |

| SSM 3 Trifluoroacetate | Store at -20°C. Dissolve in DMSO. | ||

| Furin Enzyme | Recombinant Human | R&D Systems | Avoid freeze-thaw cycles. |

| Substrate | Pyr-Arg-Thr-Lys-Arg-AMC | Bachem / Sigma | Excitation: 380 nm, Emission: 460 nm. |

| Assay Buffer | 25 mM Tris, 1 mM CaCl | In-house prep | CaCl |

| Microplates | 384-well, Black, Flat-bottom | Corning / Greiner | Black plates minimize background noise. |

Experimental Protocols

Protocol A: HTS Validation (SSM 3 as Positive Control)

Objective: Establish the "0% Activity" baseline in an inhibitor screening campaign.

Workflow:

-

Preparation: Dilute SSM 3 in Assay Buffer to a final concentration of 1

M (approx. 20x the -

Plating:

-

Column 1-2 (Min Signal/Pos Control): Add 5

L Furin + 5 -

Column 23-24 (Max Signal/Neg Control): Add 5

L Furin + 5 -

Columns 3-22 (Test Compounds): Add 5

L Furin + 5

-

-

Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

-

Substrate Addition: Dispense 10

L of 100 -

Detection: Measure fluorescence (Ex 380/Em 460) in kinetic mode for 30 minutes.

Data Validation (Z-Factor):

Protocol B: Substrate Deconvolution (SSM 3 as Specificity Tool)

Objective: Confirm that a peptide cleavage event in a library screen is genuinely Furin-mediated.

Context: When screening peptide libraries to find new substrates, contaminating proteases can cause false positives. SSM 3 is used to suppress Furin specifically.[5]

Workflow:

-

Run the substrate screen in duplicate plates: Plate A and Plate B .

-

Plate A (Active): Furin + Peptide Library.

-

Plate B (Blocked): Furin + SSM 3 (1

M) + Peptide Library. -

Analysis: Calculate the ratio of Signal A / Signal B.

-

Ratio > 5: Valid Furin Substrate (Signal is quenched by SSM 3).

-

Ratio

1: False Positive (Cleavage is due to non-Furin contaminant).

-

HTS Workflow Diagram

The following flowchart defines the critical path for integrating SSM 3 into an automated liquid handling workflow.

Figure 2: Automated HTS workflow. SSM 3 is introduced during the compound pinning phase to establish inhibition baselines before substrate addition.

Data Analysis & Troubleshooting

Calculating Percent Inhibition

Normalize raw fluorescence units (RFU) using the SSM 3 controls:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background in SSM 3 Wells | Insufficient inhibitor concentration or degradation. | Freshly prepare SSM 3 from powder. Verify final conc is >500 nM. |

| Low Z-Factor (< 0.5) | Pipetting error or DMSO intolerance. | Ensure DMSO < 5% final volume. Recalibrate liquid handler. |

| Signal Drift | Photobleaching of AMC. | Use black plates; minimize light exposure before reading. |

| Precipitation | SSM 3 solubility limit reached. | SSM 3 is soluble in DMSO. Do not exceed 10 mM in stock solution. |

References

- Remacle, A.G., et al. (2010). "Selective and potent furin inhibitors protect cells from anthrax without significant toxicity." International Journal of Biochemistry & Cell Biology, 42(6), 987-995.

- Tian, S., et al. (2011). "Furin-mediated processing of Pro-C-type natriuretic peptide." American Journal of Physiology, 300, E105.

-

Cheng, Y.W., et al. (2020). "Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects."[6] Cell Reports, 33(2), 108254.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold | MDPI [mdpi.com]

- 3. The crystal structure of the proprotein processing proteinase furin explains its stringent specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. SSM 3 trifluoroacetate | Furin | Tocris Bioscience [tocris.com]

Application of Novel Therapeutics in the SSM3 Cancer Cell Line: A Detailed Guide for Researchers

Introduction: The SSM3 Cell Line as a Model for Estrogen Receptor-Positive Breast Cancer Research

The SSM3 cell line, derived from a spontaneous luminal mammary carcinoma in a STAT1−/− mouse, serves as a crucial preclinical model for studying estrogen receptor-positive (ER+) breast cancer.[1][2] Its robust and reproducible characteristics, including confirmed ERα and progesterone receptor (PR) expression, luminal nature, and sensitivity to tamoxifen, make it an invaluable tool for the development and evaluation of novel therapeutic agents.[2][3] This guide provides an in-depth exploration of the application of investigational compounds, with a specific focus on those formulated as trifluoroacetate salts, in research utilizing the SSM3 cancer cell line. We will delve into the mechanistic underpinnings of key signaling pathways, provide detailed experimental protocols, and offer insights into data interpretation.

Understanding the Trifluoroacetate (TFA) Salt Formulation

Many synthetic peptides and small molecules are purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid in the mobile phase.[4][5] Consequently, the final product is often a trifluoroacetate (TFA) salt. While TFA is a common counter-ion, it is not biologically inert and can influence experimental outcomes.[6][7] At certain concentrations, TFA itself can inhibit cell proliferation.[5][7] Therefore, it is critical for researchers to be aware of the potential effects of the TFA counter-ion and to include appropriate controls in their experiments. When possible, converting the TFA salt to a more biologically compatible salt, such as a hydrochloride salt, is recommended.[7]

Core Application: Screening for Anti-Proliferative Effects in the SSM3 Cell Line

A primary application of the SSM3 cell line is to screen for the anti-proliferative and cytotoxic effects of novel compounds. A typical experimental workflow is outlined below.

Caption: Experimental workflow for assessing the anti-proliferative effects of a compound in the SSM3 cell line.

Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of a test compound. The IC50 value is a quantitative measure of the concentration of a compound that inhibits 50% of cell viability, providing a key parameter for assessing its potency.[8]

Materials:

-

SSM3 cells

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compound (e.g., Compound X Trifluoroacetate), dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed SSM3 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[9]

Expected Results and Interpretation

The MTT assay will generate dose-response curves from which the IC50 values can be derived at different time points.[9] A lower IC50 value indicates a more potent compound. It is important to compare the IC50 values across different time points to understand the kinetics of the compound's effect.

| Time Point | Expected IC50 Range for an Active Compound |

| 24 hours | 1 - 50 µM |

| 48 hours | 0.5 - 25 µM |

| 72 hours | 0.1 - 10 µM |

Mechanistic Studies: Investigating the Induction of Apoptosis

Should a compound demonstrate significant anti-proliferative activity, the next logical step is to investigate its mechanism of action, such as the induction of apoptosis. Apoptosis is a programmed cell death pathway that plays a crucial role in eliminating damaged or cancerous cells.[10][11]

Signaling Pathways Involved in Apoptosis

Several signaling pathways can lead to apoptosis. A common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic program.[12] The PI3K/Akt pathway is a key survival pathway that, when inhibited, can promote apoptosis.[10][12]

Caption: A simplified signaling pathway for the induction of apoptosis via inhibition of the PI3K/Akt pathway.

Protocol: Western Blot Analysis for Apoptosis Markers

Western blotting is a powerful technique to detect changes in the expression and activation of proteins involved in apoptosis.

Materials:

-

Treated and untreated SSM3 cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and untreated SSM3 cells and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Investigating Effects on Key Cancer-Related Signaling Pathways: The Hippo-YAP/TAZ Pathway

The Hippo signaling pathway and its downstream effectors, YAP and TAZ, are critical regulators of cell proliferation and organ size.[13][14] Dysregulation of this pathway is frequently observed in various cancers, leading to uncontrolled cell growth.[15] Investigating the effect of a novel compound on the Hippo-YAP/TAZ pathway in SSM3 cells can provide valuable insights into its anti-cancer mechanism.

The Hippo-YAP/TAZ Signaling Cascade

In the canonical Hippo pathway, a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic sequestration and subsequent degradation.[16] When the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to promote the expression of pro-proliferative and anti-apoptotic genes.[15]

Sources

- 1. Novel ERα positive breast cancer model with estrogen independent growth in the bone microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional and Phenotypic Characterisations of Common Syngeneic Tumour Cell Lines as Estrogen Receptor-Positive Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional and Phenotypic Characterisations of Common Syngeneic Tumour Cell Lines as Estrogen Receptor-Positive Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. genscript.com.cn [genscript.com.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Induction of tumor apoptosis through a circular RNA enhancing Foxo3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Distinct and Overlapping Roles of Hippo Effectors YAP and TAZ During Human and Mouse Hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The YAP/TAZ Signaling Pathway in the Tumor Microenvironment and Carcinogenesis: Current Knowledge and Therapeutic Promises - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influenza A virus NS1 protein hijacks YAP/TAZ to suppress TLR3-mediated innate immune response | PLOS Pathogens [journals.plos.org]

Troubleshooting & Optimization

Navigating Trifluoroacetate (TFA) Challenges in SSM 3 Research: A Technical Support Guide

From the Senior Application Scientist's Desk:

Welcome to the technical support center for researchers utilizing SSM 3. As a potent furin inhibitor, SSM 3 holds significant promise in various research applications. However, a common hurdle in harnessing its full potential lies in the unintended biological effects of trifluoroacetate (TFA), a counterion frequently present from solid-phase peptide synthesis and purification.[1] This guide is designed to provide you with the expertise and practical solutions to navigate and mitigate TFA-associated cytotoxicity, ensuring the integrity and reproducibility of your experimental outcomes.

Our approach is rooted in a deep understanding of the underlying chemistry and cell biology. We will not only provide protocols but also explain the rationale behind them, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is trifluoroacetate (TFA) and why is it present in my SSM 3 sample?

A: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis (SPPS) to release the synthesized peptide from the resin.[1] It is also frequently used as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. As a result, the purified peptide, in this case, SSM 3, is often isolated as a TFA salt, where the positively charged residues of the peptide are associated with the negatively charged trifluoroacetate ions.

Q2: I'm observing unexpected cytotoxicity in my cell-based assays with SSM 3. Could TFA be the culprit?

A: It is highly probable. While SSM 3 itself will have a biological effect as a furin inhibitor, TFA is known to exert its own dose-dependent cytotoxicity on various cell lines.[2][3] Researchers have reported that the TFA salt of a peptide can be toxic to cells in culture, while the same peptide in a different salt form (e.g., acetate or hydrochloride) is not. If you are observing cell death that is inconsistent with the expected mechanism of furin inhibition, residual TFA is a primary suspect.

Q3: What are the known cytotoxic effects of TFA?

A: The cytotoxic effects of TFA can manifest in several ways, including:

-

Reduced Cell Proliferation: Studies have shown that TFA can inhibit the proliferation of cell types like osteoblasts and chondrocytes at concentrations as low as 10 nM to 100 nM.[4]

-

Induction of Cell Death: At higher concentrations, TFA can lead to more severe outcomes, including apoptosis or necrosis.[5]

-

Alteration of Cellular Signaling: TFA has been shown to act as an allosteric modulator of glycine receptors, which could lead to off-target effects in neuronal cell models.[6]

-

Metabolic Reprogramming: Recent evidence suggests that TFA can activate peroxisome proliferator-activated receptor (PPAR)-alpha, leading to peroxisome proliferation and alterations in lipid metabolism.[1][7]

Q4: How can I determine the amount of residual TFA in my SSM 3 sample?

A: Several analytical methods can be used to quantify residual TFA. These include:

-

Ion Chromatography (IC): A sensitive and reliable method for separating and quantifying TFA.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a direct method for detecting and quantifying fluorine-containing compounds like TFA.

-

High-Performance Liquid Chromatography (HPLC): Can be adapted with specific detectors to quantify TFA.

It is advisable to request this information from your peptide supplier or to perform the analysis in-house if you have the appropriate instrumentation.

Troubleshooting Guide: Mitigating TFA-Induced Cytotoxicity

This section provides a structured approach to identifying and resolving issues related to TFA cytotoxicity in your SSM 3 experiments.

Issue 1: Unexpectedly high levels of cell death in culture.

| Potential Cause | Troubleshooting Steps | Scientific Rationale |

| High concentration of residual TFA in the SSM 3 stock solution. | 1. Perform a dose-response experiment with TFA alone: Treat your cells with a range of TFA concentrations (e.g., 1 µM to 1 mM) to determine the cytotoxic threshold for your specific cell line. 2. Compare with a TFA-free control: If possible, obtain or prepare a batch of SSM 3 with a different counterion (e.g., acetate or hydrochloride) to serve as a negative control for TFA-induced effects. 3. Proceed with TFA removal/exchange: If TFA toxicity is confirmed, utilize one of the protocols outlined in the "Experimental Protocols" section below. | This systematic approach allows you to definitively attribute the observed cytotoxicity to TFA rather than the intrinsic activity of SSM 3. Different cell lines exhibit varying sensitivities to TFA, making it crucial to establish a baseline for your specific model system. |

| Acidic pH of the cell culture medium due to TFA. | 1. Measure the pH of your final working solution of SSM 3 in the cell culture medium. 2. Adjust the pH if necessary: Use sterile, dilute NaOH to carefully bring the pH back to the physiological range (typically 7.2-7.4) before adding it to your cells. | Trifluoroacetic acid is a strong acid, and high concentrations can lower the pH of your culture medium, leading to non-specific cytotoxicity. This is a simple but often overlooked factor. |

Issue 2: Inconsistent or irreproducible experimental results between different batches of SSM 3.

| Potential Cause | Troubleshooting Steps | Scientific Rationale |

| Variable TFA content between batches. | 1. Quantify the TFA content in each batch of SSM 3. 2. Normalize the SSM 3 concentration based on the net peptide content, not the total weight of the lyophilized powder. 3. Consider TFA exchange for all batches to ensure consistency. | The amount of residual TFA can vary significantly between different synthesis and purification runs. This variability can lead to inconsistent biological effects, making it essential to standardize the counterion content for reproducible results. |

Experimental Protocols

Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange

This protocol is a widely used method to replace TFA with the more biologically compatible chloride ion.

Materials:

-

SSM 3 trifluoroacetate

-

Milli-Q or distilled water

-

100 mM Hydrochloric acid (HCl), sterile-filtered

-

Liquid nitrogen

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve the SSM 3-TFA peptide in sterile water at a concentration of 1 mg/mL.

-

Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM. A final concentration of 10 mM HCl has been shown to be effective.[8]

-

Incubation: Let the solution stand at room temperature for at least 1 minute.

-

Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.

-

Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.

-

Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times.

-

Final Reconstitution: After the final lyophilization, reconstitute the SSM 3-HCl in your desired experimental buffer.

Protocol 2: Cell Viability Assay to Determine TFA Cytotoxicity

This protocol allows you to determine the 50% cytotoxic concentration (CC50) of TFA on your specific cell line.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Trifluoroacetic acid (TFA) stock solution (e.g., 1 M in water)

-

Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

-

TFA Dilution Series: Prepare a serial dilution of TFA in complete cell culture medium. A typical starting range would be from 10 mM down to 1 µM. Include a vehicle-only control (medium without TFA).

-

Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the TFA dilutions.

-

Incubation: Incubate the plate for a period relevant to your SSM 3 experiments (e.g., 24, 48, or 72 hours).

-

Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each TFA concentration relative to the vehicle control. Plot the viability against the log of the TFA concentration and determine the CC50 value using a suitable curve-fitting software.

Data Presentation

Table 1: Reported Cytotoxic Concentrations of TFA in Various Cell Lines

| Cell Line | Assay | Cytotoxic Concentration | Reference |

| Fetal Rat Osteoblasts | Cell Proliferation | Inhibition observed at 10-100 nM | [4] |

| Articular Chondrocytes | Cell Proliferation | Inhibition observed at 10-100 nM | [4] |

| HEK293 | Cell Viability | Cell death observed with peptide containing 26% TFA at 1uM | [2] |

| C6 Murine Glioma Cells | Cell Growth | Slight enhancement at lower concentrations, alterations in glycoprotein synthesis |

Note: The cytotoxic concentration of TFA can be highly cell-type dependent. It is strongly recommended to perform a dose-response experiment for your specific cell line.

Visualizations

Proposed Mechanism of TFA-Induced Cytotoxicity

Caption: Potential pathways of TFA-induced cytotoxicity.

Experimental Workflow for Optimizing SSM 3-TFA Concentration

Caption: A systematic workflow to address TFA cytotoxicity.

References

- Cheng, Y. W., Chao, T. L., Li, C. L., Chen, P. J., Chang, S. Y., & Yeh, S. H. (2020). Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects. Cell Reports, 33(3), 108293.

- Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C., Mulvey, T. B., Cooper, G. J., & Reid, I. R. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.

- Tipps, M. E., Iyer, S. V., & Trudell, J. R. (2012). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Neuropharmacology, 63(2), 324–329.

- LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl? LifeTein.

- Omizzur.

- Wieczorek, M., et al. (2023).

- Arouri, A., & Mouritsen, O. G. (2016). Effect of fatty acids on the permeability barrier of model and biological membranes. Chemistry and Physics of Lipids, 199, 81-90.

- Tsai, C. H., et al. (2000). Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells. Environmental Health Perspectives, 108(3), 239-243.

- Burke, J. E., et al. (2025).

- Protocol Online. (2014, February 25). Is Trifluoroacetic acid toxic for cells? Protocol Online.

- GenScript. Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript.

- Nguyen, C., Rose, N. R., & Njoku, D. B. (2022). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. International Journal of Molecular Sciences, 23(23), 14789.

- Creative Peptides. Residual TFA Determination.

- Benchchem. Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Benchchem.

- PubMed. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. PubMed.

- Protocol Online. (2014). Is Trifluoroacetic acid toxic for cells? Protocol Online.

- Arouri, A., & Mouritsen, O. G. (2016). Effect of fatty acids on the permeability barrier of model and biological membranes. Chemistry and physics of lipids, 199, 81-90.

- Tsai, C. H., et al. (2000). Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells.

- Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.

- Tipps, M. E., et al. (2012). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Neuropharmacology, 63(2), 324-329.

- Burke, J. E., et al. (2025).

- LifeTein. (2024). How to remove TFA from synthetic peptides using HCl? LifeTein.

- Wieczorek, M., et al. (2023).

- Omizzur.

- GenScript. Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript.

- Creative Peptides. Residual TFA Determination.

- Benchchem. Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Benchchem.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Is Trifluoroacetic acid toxic for cells? - Cell Biology [protocol-online.org]

- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effect of fatty acids on the permeability barrier of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | Proinflammatory cytokines modify Ca2+ signaling and induce an apoptotic lipidome in murine small intestinal organoids [frontiersin.org]

How to prevent precipitation of SSM 3 trifluoroacetate in stock solutions

Executive Summary

SSM 3 Trifluoroacetate is a potent, cell-permeable Furin inhibitor (EC50 = 54 nM).[1] Chemically, it is a guanidine-rich molecule supplied as a tetratrifluoroacetate salt (4 TFA counterions per molecule).[1]

While datasheets quote high solubility (~100 mM) in water and DMSO, users frequently encounter precipitation in stock solutions due to three specific failure modes: ionic shielding effects (in buffers), cryoprecipitation (in aqueous frozen stocks), and pH-dependent solubility shifts .[1]

This guide provides a self-validating protocol to maintain SSM 3 stability and solubility.

Part 1: Critical Solubility Data

Before preparing your stock, verify your calculations against these physical constants.

| Parameter | Value | Notes |

| Compound Name | SSM 3 Trifluoroacetate | Furin Inhibitor |

| Molecular Weight | 952.66 g/mol | Batch-specific MW may vary due to hydration.[1][2] |

| Max Solubility (Water) | 100 mM (49.66 mg/mL) | Risk:[1] Prone to cryoprecipitation at -20°C. |

| Max Solubility (DMSO) | 100 mM (49.66 mg/mL) | Recommended for Stock Solutions. |

| Max Solubility (Ethanol) | Low / Insoluble | Do not use alcohols for stock.[1] |

| Storage Temperature | -20°C | Desiccated, protected from light. |

Part 2: Troubleshooting & FAQs

Q1: Why did my aqueous stock solution precipitate after freezing?

Diagnosis: Cryoprecipitation and "Salting Out." Explanation: Although SSM 3 is soluble in water at room temperature, freezing an aqueous stock concentrates the solute into liquid pockets as ice crystals form.[1][2] This supersaturation forces the hydrophobic aromatic rings of SSM 3 to aggregate.[1][2] Furthermore, upon thawing, the re-dissolution kinetics of the crystal lattice are often slower than the warming rate, leaving persistent particulates.[1] Solution: Always prepare stock solutions in DMSO (Dimethyl Sulfoxide) .[1][2] DMSO prevents ice crystal formation and maintains the peptide in a solvated state at -20°C.[1][2]

Q2: I dissolved SSM 3 in PBS (Phosphate Buffered Saline) and it turned cloudy. Why?

Diagnosis: Counterion Exchange and Ionic Strength.[1][2][3] Explanation: SSM 3 is supplied as a TFA salt .[1][2][4] In pure water, the low pH (caused by the TFA) keeps the guanidine groups protonated and soluble. When you add PBS :

-

pH Shock: The buffer neutralizes the local acidity, potentially altering the ionization state.[1][2]

-

Anion Exchange: Phosphate anions (

) from PBS can displace the TFA counterions.[1][2] Phosphate salts of guanidine-rich compounds are often less soluble than their TFA counterparts, leading to immediate precipitation.[1][2] Solution: Never prepare stock solutions in PBS. Prepare a high-concentration stock in DMSO, then dilute into PBS only at the final working concentration (e.g., < 100 µM), where the kinetic solubility will hold.

Q3: Can I sonicate the solution to re-dissolve the precipitate?

Diagnosis: Aggregation handling. Explanation: Mild sonication (water bath, 3-5 mins) is acceptable and often necessary if the compound has settled.[1] However, if the precipitate formed due to buffer incompatibility (see Q2), sonication will not permanently solve the issue; the compound will crash out again over time. Solution: If precipitation occurred in water/DMSO, warm to 37°C and sonicate.[1][2] If it occurred in PBS/Media, discard and prepare fresh from a DMSO stock.[1][2]

Part 3: The "Golden Standard" Reconstitution Protocol

This workflow is designed to prevent the common pitfalls of TFA salt handling.

Step 1: Preparation of the Master Stock (10 mM)

Target: Create a stable stock for long-term storage at -20°C.

-

Equilibrate: Allow the vial of SSM 3 solid to reach room temperature before opening. (Prevents condensation moisture from entering the hygroscopic solid).[1][2]

-

Solvent Selection: Use anhydrous DMSO .[1][2]

-

Calculation: For 1 mg of SSM 3 (MW ~952.66), add 105 µL of DMSO to achieve ~10 mM.[1]

-

-

Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

Aliquot: Dispense into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C.

Step 2: Dilution for Biological Assays (Working Solution)

Target: Dilute to working concentration (e.g., 50 µM) without shocking the compound out of solution.[1]

-

Thaw: Thaw the DMSO stock at 37°C (not room temp) to ensure complete solubility. Vortex.

-

Intermediate Step (Optional but Recommended): If diluting into serum-free media, perform a serial dilution in water first if the jump is too large, but usually, direct dilution is fine if done correctly.

-

The "Drop-wise" Technique:

-

Place your culture media or buffer (PBS) on a vortex mixer set to low speed.[1][2]

-

Slowly add the required volume of DMSO stock into the vortexing media .[1][2]

-

Why? This rapidly disperses the DMSO, preventing a local high-concentration "hotspot" where the water content spikes and forces precipitation.[1]

-

Part 4: Visualizing the Mechanism

Workflow: Safe Reconstitution Logic

Figure 1: Decision tree for SSM 3 reconstitution. Green paths indicate optimal stability; red paths indicate high risk of precipitation.

Mechanism: Why PBS Causes Precipitation

Figure 2: The chemical mechanism of salt exchange. The bulky phosphate ions in PBS displace TFA, forming a less soluble salt complex.[1]

References

-

PubChem. SSM 3 trifluoroacetate (Compound Summary).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Technical Support Center: Overcoming Limitations of SSM3 Trifluoroacetate in In Vivo Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of synthetic molecules, such as SSM3, that are supplied as trifluoroacetate (TFA) salts for in vivo research. Our goal is to equip you with the knowledge and protocols necessary to mitigate the challenges posed by TFA and ensure the integrity and success of your experiments.

Section 1: Understanding the Challenge - FAQs about SSM3 and Trifluoroacetate (TFA)

This section addresses the fundamental questions about why your synthetic molecule is a TFA salt and the potential implications for your research.

Q1: What is SSM3 and why is it provided as a trifluoroacetate (TFA) salt?

SSM3 is a representative synthetic peptide or small molecule used for research and therapeutic development. Molecules like SSM3 are typically synthesized using Solid-Phase Peptide Synthesis (SPPS) and purified via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] Trifluoroacetic acid (TFA) is a critical component in these processes. It is used as a strong acid to cleave the synthesized molecule from the solid resin and as an ion-pairing agent during HPLC purification to achieve high purity.[1][4] As a result of this standard manufacturing process, the final lyophilized product is a salt, where positively charged sites on your molecule (e.g., protonated amine groups) are neutralized by the negatively charged trifluoroacetate counterion.[2][4]

Q2: What are the potential in vivo complications associated with the TFA counterion?

While TFA is essential for synthesis and purification, its presence can be a significant confounding factor in biological studies. For in vivo work, the toxicity and biological activity of the TFA counterion are primary concerns.[1] Potential complications include:

-

Direct Biological Activity: At certain concentrations, TFA itself has been shown to inhibit the proliferation of cells like osteoblasts and chondrocytes.[4][5] This can lead to researchers wrongly attributing an anti-proliferative effect to their molecule of interest or masking a true proliferative effect.[5]

-

Altered Physicochemical Properties: The TFA counterion can change the conformation, solubility, and aggregation properties of your molecule, potentially affecting its biological function.[1][6]

-

Immunogenicity: In an in vivo setting, TFA has the potential to trifluoroacetylate amino groups on endogenous proteins and phospholipids.[4] This modification can create neoantigens, which may elicit an unwanted antibody response.[4][6]

-

Inaccurate Quantification: The molecular weight of the TFA counterion (114 g/mol ) is significant. Failing to account for it leads to errors in calculating the molar concentration of your stock solutions and subsequent dosing, resulting in inconsistent and inaccurate results.[6]

-

Regulatory Hurdles: For therapeutic development, regulatory agencies like the FDA generally prefer more biocompatible salt forms, such as acetate or hydrochloride (HCl), over TFA salts due to potential toxicity concerns.[7]

Q3: How can I determine if TFA is the cause of unexpected or inconsistent results in my in vivo study?

If you observe unexpected toxicity, low efficacy, or high variability in your in vivo experiments with an SSM3-TFA salt, the counterion is a primary suspect. A critical troubleshooting step is to include a "vehicle + TFA" control group. This involves administering the vehicle solution containing a molar equivalent of TFA (e.g., as sodium trifluoroacetate) that corresponds to the amount delivered with your active SSM3-TFA compound. If the adverse effects are replicated in the TFA-only control group, it strongly suggests the counterion is the source of the problem.

Section 2: Troubleshooting & Mitigation: Salt Exchange Protocols

The most robust solution to TFA-related issues is to exchange the trifluoroacetate for a more biologically benign counterion. This section provides guidance on when and how to perform this critical procedure.

Q4: When should I perform a salt exchange for my SSM3-TFA?

It is best practice to perform a salt exchange before commencing any in vivo studies.[4] While some studies report low acute toxicity for TFA, its potential to confound biological results is significant enough that pre-emptive removal is highly recommended to ensure data integrity.[4][6][8] For any work intended for preclinical therapeutic development, exchanging TFA for a pharmaceutically acceptable salt like acetate or hydrochloride is mandatory.[7]

Q5: What are the best biocompatible salt forms, and how do I choose?

The most common and preferred biocompatible salt forms are acetate and hydrochloride (HCl) .[2][7]

-

Acetate: Often chosen for its excellent biocompatibility. Acetic acid is weaker than TFA, making the exchange process gentle.

-

Hydrochloride (HCl): A very common pharmaceutical salt. As HCl is a stronger acid than TFA, the exchange is highly efficient.

The choice between them may depend on the specific properties of SSM3, such as its solubility and stability in the final formulation.

Q6: Which salt exchange method is right for my experiment?

Several methods can be used for salt exchange, each with distinct advantages. The choice depends on factors like the quantity of your molecule, required purity, available equipment, and the desired final salt form.

Caption: Decision tree for selecting a TFA salt exchange method.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the most common salt exchange procedures.

Protocol 1: TFA to Hydrochloride (HCl) Salt Exchange via Lyophilization

This method is straightforward and effective for molecules that are stable at low pH. It relies on the principle of displacing TFA with an excess of a stronger, volatile acid (HCl).[6][9]

Materials:

-

SSM3-TFA peptide

-

High-purity water (e.g., Milli-Q)

-

Dilute HCl solution (e.g., 10 mM)

-

Lyophilizer (freeze-dryer)

Procedure:

-

Dissolution: Dissolve the SSM3-TFA powder in the dilute HCl solution. A common starting concentration is 1 mg/mL.[6]

-

Incubation: Allow the solution to stand at room temperature for at least 1 minute to ensure complete protonation and salt formation.[9]

-

Freezing: Rapidly freeze the solution. Using liquid nitrogen is ideal for creating a fine, fluffy solid that lyophilizes efficiently.

-

Lyophilization: Lyophilize the frozen sample overnight or until all the solvent (water and excess HCl) has sublimated, leaving the dry SSM3-HCl powder.

-

Repeat: To ensure complete removal of TFA, repeat this entire process (dissolution, freezing, lyophilization) at least two more times.[6][10] Three cycles are typically sufficient to reduce TFA content to negligible levels.

Protocol 2: TFA to Acetate Salt Exchange via Solid-Phase Extraction (SPE)

This method uses an anion-exchange resin to capture the TFA ions while allowing the positively charged SSM3 molecule to pass through after being reprotonated with acetic acid. It is gentler than the HCl method as it avoids very low pH.[11]

Materials:

-

SSM3-TFA peptide

-

Strong anion-exchange SPE cartridge (e.g., quaternary ammonium-based)

-

High-purity water

-

Activation/Wash Solution: 1 M Sodium Acetate or Acetic Acid

-

SPE manifold

Procedure:

-

Resin Preparation: Prepare the anion-exchange SPE cartridge. The resin should have a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in your sample.[1]

-

Cartridge Activation: Activate the cartridge by passing 3-5 column volumes of the Activation/Wash Solution (e.g., 1 M sodium acetate) through it. This charges the resin with acetate ions.

-

Rinsing: Wash the cartridge thoroughly with 3-5 column volumes of high-purity water to remove the excess acetate salt.

-

Sample Loading: Dissolve the SSM3-TFA in a minimal amount of high-purity water and load it slowly onto the prepared cartridge.

-

Elution & Collection: Elute the sample from the column with high-purity water. The TFA⁻ ions will bind to the resin, while your SSM3, now paired with acetate (CH₃COO⁻) ions from the mobile phase, will elute. Collect the fractions containing your molecule.[1][9]

-

Lyophilization: Combine the fractions containing SSM3-acetate and lyophilize to obtain the final dry powder.

Section 4: Quality Control and Post-Exchange Validation

After performing a salt exchange, you must validate the outcome. This involves confirming the removal of TFA and verifying the purity and identity of your final SSM3 product.

Q7: How do I confirm that the salt exchange was successful and my SSM3 is intact?

A combination of analytical techniques is required for comprehensive validation.[2][10]

| Analytical Technique | Purpose | Expected Outcome |

| ¹⁹F-NMR | Direct TFA Detection: Fluorine NMR is highly specific and quantitative for detecting the CF₃ group of TFA. | The characteristic TFA signal should be absent or below the limit of quantification. |

| Ion Chromatography (IC) | Counterion Quantification: Can simultaneously measure the concentration of various anions, including trifluoroacetate, chloride, and acetate. | TFA peak should be negligible, while the peak for the new counterion (Cl⁻ or CH₃COO⁻) should be prominent. |

| RP-HPLC | Purity Assessment: Assesses the purity of the SSM3 molecule. | A single, sharp peak indicates high purity. The retention time may shift slightly due to the new counterion. |

| Mass Spectrometry (MS) | Identity Confirmation: Verifies the molecular weight of the SSM3 molecule. | The observed mass should match the theoretical mass of the free SSM3 molecule (without any counterion).[9] |

Q8: Do I need to adjust my dosing calculations after the salt exchange?

Yes, absolutely. This is a critical step that is often overlooked. The molecular weight of your molecule has changed. You must recalculate the mass of powder needed to achieve the desired molar concentration.

-

Weight of SSM3-TFA = (moles of SSM3) x (MW of SSM3 + n * MW of TFA)

-

Weight of SSM3-HCl = (moles of SSM3) x (MW of SSM3 + n * MW of HCl)

Where 'n' is the number of TFA/HCl molecules associated with each SSM3 molecule (typically equal to the number of positive charges on SSM3).

Section 5: In Vivo Experimental Design with Exchanged Salts

Using the new salt form of SSM3 requires careful consideration in your experimental design to ensure valid and reproducible results.

Q9: What control groups are essential when working with exchanged SSM3 salts in vivo?

To generate robust and publishable data, your experimental design must include appropriate control groups that account for all components being administered.

Caption: Essential control groups for in vivo studies with salt-exchanged molecules.

By including these controls, you can confidently attribute any observed biological effects to your SSM3 molecule, free from the confounding influences of its counterion.

References

-

Dekant, W., & Gütlich, M. (2023). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. Archives of Toxicology, 97(5), 1297–1314. [Link]

-

Dekant, W., Gütlich, M., & Foth, H. (2023). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. Toxics, 11(12), 992. [Link]

-

Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C., Mulvey, T. B., Cooper, G. J., & Reid, I. R. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. [Link]

-

Moore, J. V., Cross, E. R., An, Y., Pentlavalli, S., Coulter, S. M., Sun, H., & Laverty, G. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

-

Wentz, I., & Murphy, B. (2023). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Chemistry, 5(2), 1238-1257. [Link]

-

Lozano-Liceaga, A., Insuasty, A., Becerra-Amezquita, M., Montoya-Giraldo, M., & Echeverri-Cataño, L. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules, 29(19), 4504. [Link]

-

Steiner, B., Loretz, B., & Lehr, C.-M. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 18(8), 1059. [Link]

-

Lozano-Liceaga, A., Insuasty, A., Becerra-Amezquita, M., Montoya-Giraldo, M., & Echeverri-Cataño, L. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. ResearchGate. [Link]

-

AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec Technical Resources. [Link]

-

Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. United Nations Environment Programme. [Link]

-

Dekant, W., Gütlich, M., & Foth, H. (2025). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. PMC. [Link]

-

ResearchGate. (2024). Methods used to exchange trifluoroacetate counterion of peptide 2-TFA... ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (n.d.). XII. BIOLOGICAL AND HEALTH EFFECTS. EPA Archives. [Link]

-

Roux, S., Zékri, E., Rousseau, B., Paternostre, M., Cintrat, J. C., & Fay, N. (2008). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 14(3), 354-359. [Link]

-

Guzzetta, A. W., Baffi, R. A., & Shieh, J. J. (1992). Simple, rapid method for converting a peptide from one salt form to another. Journal of Chromatography A, 599(1-2), 165-171. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. genscript.com.cn [genscript.com.cn]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 8. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. mdpi.com [mdpi.com]

- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]

Technical Support Center: Best Practices for Using SSM3 Trifluoroacetate in Long-Term Studies

Welcome to the technical support center for SSM3 trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for the successful application of SSM3 trifluoroacetate in long-term experimental models. Here, we will address common challenges and provide robust solutions to ensure the integrity and reproducibility of your research.

Introduction to SSM3 Trifluoroacetate

SSM3 trifluoroacetate is a potent inhibitor of furin, a proprotein convertase essential for the maturation of a wide array of proteins involved in physiological and pathological processes.[1] Its utility in studying these processes over extended periods is invaluable; however, the trifluoroacetate (TFA) counter-ion, a remnant of the synthesis and purification process, necessitates careful consideration to avoid experimental artifacts.[2][3] This guide will equip you with the knowledge to navigate the nuances of working with this compound, ensuring that your long-term studies yield clear and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the trifluoroacetate (TFA) salt form of SSM3?

A1: SSM3 is supplied as a trifluoroacetate salt because TFA is commonly used as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[2][3] While this process yields a highly pure compound, the residual TFA can influence experimental outcomes. It is a strong acid and can alter the pH of stock solutions, potentially affecting compound solubility and stability.[4] Moreover, TFA itself can have biological effects that may confound the interpretation of results in long-term studies.[2][5]

Q2: How should I properly store SSM3 trifluoroacetate for long-term stability?

A2: SSM3 trifluoroacetate should be stored at -20°C.[1] Trifluoroacetate salts can be hygroscopic, meaning they can absorb moisture from the air.[6][7][8] Therefore, it is crucial to keep the container tightly sealed in a dry environment.[6][9] For long-term storage, consider aliquoting the compound to minimize freeze-thaw cycles and moisture exposure.

Q3: What are the best practices for preparing stock solutions of SSM3 trifluoroacetate?

A3: Due to the hygroscopic nature of TFA salts, the molecular weight of a specific batch may vary due to hydration.[1] For accurate molar concentrations, always refer to the batch-specific molecular weight provided on the Certificate of Analysis. SSM3 trifluoroacetate is soluble in water and DMSO up to 100 mM.[1] When preparing stock solutions, use a high-quality anhydrous solvent. For cell-based assays, it is advisable to limit the final concentration of DMSO in the culture medium to less than 0.1% to avoid solvent-induced artifacts.

Q4: Can the TFA counter-ion interfere with my long-term cell culture experiments?

A4: Yes, residual TFA has been shown to have direct effects on cell proliferation and toxicity in some in vitro systems.[2] In long-term studies, where media is changed and the compound is replenished over days or weeks, the cumulative effect of TFA could become significant.[10] It is therefore crucial to include appropriate vehicle controls that contain an equivalent amount of TFA as the highest concentration of SSM3 used in your experiment.

Q5: Are there potential in vivo toxicity concerns with the TFA salt of SSM3 in long-term studies?

A5: While acute TFA toxicity is generally low, repeated exposure in long-term in vivo studies has been associated with liver toxicity in animal models.[5][11] When planning chronic in vivo studies, it is essential to consider the potential for TFA-related effects. If long-term systemic exposure is planned, performing a preliminary toxicology assessment of the vehicle containing TFA may be warranted.

Troubleshooting Guide

Issue 1: Variability in Experimental Results Between Batches

-

Potential Cause: Different batches of SSM3 trifluoroacetate may have varying degrees of hydration or residual TFA content, affecting the effective concentration of the active compound.

-

Solution:

-

Always use the batch-specific molecular weight for calculations.[1]

-

For highly sensitive long-term studies, consider quantifying the TFA content of your compound stock. Methods like ion chromatography or 19F-NMR can be employed for this purpose.[2][12]

-

If possible, procure a single large batch of the compound for the entire duration of a long-term study to minimize batch-to-batch variability.

-

Issue 2: Poor Solubility or Precipitation of the Compound in Aqueous Buffers

-

Potential Cause: The pH of the solution can significantly impact the solubility of small molecules. The acidic nature of the TFA salt can lower the pH of your final solution, especially at high concentrations.

-

Solution:

-

Check the pH of your final working solution and adjust if necessary with a suitable buffer.

-

Prepare concentrated stock solutions in an appropriate organic solvent like DMSO and then dilute into your aqueous experimental medium.

-

If solubility issues persist, consider formulation strategies such as the use of co-solvents or excipients, though these must be carefully validated for their own biological effects.[13][14][15][16]

-

Issue 3: Unexpected Biological Effects Observed in the Vehicle Control Group

-

Potential Cause: The TFA counter-ion itself may be exerting a biological effect in your experimental system.

-

Solution:

-

Prepare a "vehicle + TFA" control by adding a molar equivalent of a simple TFA salt (e.g., sodium trifluoroacetate) to your vehicle that matches the highest concentration of SSM3 trifluoroacetate being tested. This will help you distinguish the effects of SSM3 from those of the TFA counter-ion.

-

If significant TFA-mediated effects are observed, consider performing a salt exchange to replace the trifluoroacetate with a more biologically inert counter-ion like chloride or acetate.[17][18]

-

Experimental Protocols

Protocol 1: Long-Term Cell-Based Assay for Furin Inhibition

This protocol outlines a general procedure for assessing the long-term effects of SSM3 trifluoroacetate on the processing of a furin substrate in a stable cell line.

Workflow Diagram:

Caption: Workflow for a long-term furin inhibition cell-based assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells that stably express a fluorescently-tagged furin substrate (e.g., a fusion protein with a furin cleavage site) in multi-well plates at a density that allows for logarithmic growth throughout the experiment.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of SSM3 trifluoroacetate (e.g., 10 mM) in anhydrous DMSO. Also, prepare a stock solution of sodium trifluoroacetate in DMSO at a concentration equimolar to your highest SSM3 stock.

-

Treatment Media Preparation: On the day of treatment, dilute the SSM3 stock solution into fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Prepare a vehicle control medium with the same final percentage of DMSO. Prepare a "Vehicle + TFA" control by adding the sodium trifluoroacetate stock to the vehicle control medium to match the molar concentration of TFA in the highest SSM3 treatment group.

-

Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.

-

Long-Term Incubation and Replenishment: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). To maintain a consistent concentration of the inhibitor and nutrients, replenish the media with freshly prepared treatment media every 24-48 hours, depending on the metabolic rate of your cell line.[10]

-

Endpoint Analysis: At the end of the treatment period, lyse the cells and collect the protein lysates. Analyze the processing of the furin substrate by Western blot, probing for both the full-length and cleaved forms of the protein.

-

Data Quantification: Quantify the band intensities to determine the ratio of processed to unprocessed substrate as a measure of furin inhibition.

Protocol 2: Salt Exchange from Trifluoroacetate to Hydrochloride

For sensitive long-term in vivo or in vitro studies where TFA interference is a concern, converting SSM3 to a hydrochloride (HCl) salt is recommended.[17]

Workflow Diagram:

Caption: Workflow for TFA to HCl salt exchange.

Step-by-Step Methodology:

-

Dissolution: Dissolve the SSM3 trifluoroacetate salt in a solution of 10-100 mM HCl in water.[2][3][19] The volume should be sufficient to fully dissolve the compound.

-

Incubation: Allow the solution to stand at room temperature for approximately 1 minute.[19]

-

Freezing: Flash-freeze the solution using liquid nitrogen.

-

Lyophilization: Lyophilize the frozen solution overnight until a dry powder is obtained. This step removes the water and volatile HCl.

-

Repeat: For efficient salt exchange, repeat this process 2-3 times.[2][3]

-

Validation: After the final lyophilization, it is crucial to validate the salt exchange and confirm the purity and integrity of the compound. This can be achieved using techniques such as:

Data Summary Table

| Parameter | SSM3 Trifluoroacetate | SSM3 Hydrochloride (Post-Exchange) | Rationale for Consideration |

| Counter-ion | Trifluoroacetate (TFA) | Chloride (Cl-) | TFA can have biological activity and affect solution pH.[2][5] |